N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-4-fluorobenzamide is a chemical compound with the molecular formula C11H10FN3OS2 It is characterized by the presence of an oxadiazole ring, a fluorobenzamide group, and an ethylsulfanyl substituent
Preparation Methods
The synthesis of N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-4-fluorobenzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with carbon disulfide and an alkylating agent under basic conditions.
Introduction of the ethylsulfanyl group: This step involves the substitution of a suitable leaving group with an ethylthiol in the presence of a base.
Coupling with 4-fluorobenzoyl chloride: The final step is the coupling of the oxadiazole intermediate with 4-fluorobenzoyl chloride in the presence of a base to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The fluorine atom on the benzamide ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-4-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-4-fluorobenzamide can be compared with other similar compounds, such as:
N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-4-fluorobenzamide: This compound has a methylsulfanyl group instead of an ethylsulfanyl group, which may affect its chemical and biological properties.
N-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]methyl}-4-fluorobenzamide: This compound has a thiadiazole ring instead of an oxadiazole ring, which may influence its reactivity and biological activity.
Properties
IUPAC Name |
N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2S/c1-2-19-12-16-15-10(18-12)7-14-11(17)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKIACGOOKZFQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.